

The Discovery and Synthesis of Durlobactam: A Technical Guide

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Compound of Interest

Compound Name: Durlobactam Sodium

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Durlobactam, formerly known as ETX2514, is a novel, broad-spectrum β -lactamase inhibitor developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly *Acinetobacter baumannii-calcoaceticus* complex (ABC).[1][2] Its development was driven by the urgent medical need for new agents targeting infections caused by carbapenem-resistant *Acinetobacter*, a pathogen notorious for its diverse resistance mechanisms.[3][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of **Durlobactam sodium**.

Discovery and Rationale

The discovery of Durlobactam was the result of a rational, structure-based drug design strategy aimed at creating a diazabicyclooctane (DBO) β -lactamase inhibitor with an expanded spectrum of activity.[1][5] Unlike previous DBOs such as avibactam, which have limited activity against Ambler class D β -lactamases, Durlobactam was specifically engineered to potently inhibit class A, C, and D serine β -lactamases.[3][6][7] This is particularly crucial for treating ABC infections, where class D OXA-type carbapenemases are the predominant resistance mechanism.[4][5]

Durlobactam is used in combination with sulbactam, a first-generation β -lactamase inhibitor that also possesses intrinsic antibacterial activity against *Acinetobacter* spp. by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[1][4][7] However, the clinical utility of sulbactam alone has been compromised by its degradation by various β -lactamases.[1] Durlobactam protects sulbactam from this enzymatic degradation, thereby restoring its efficacy against MDR

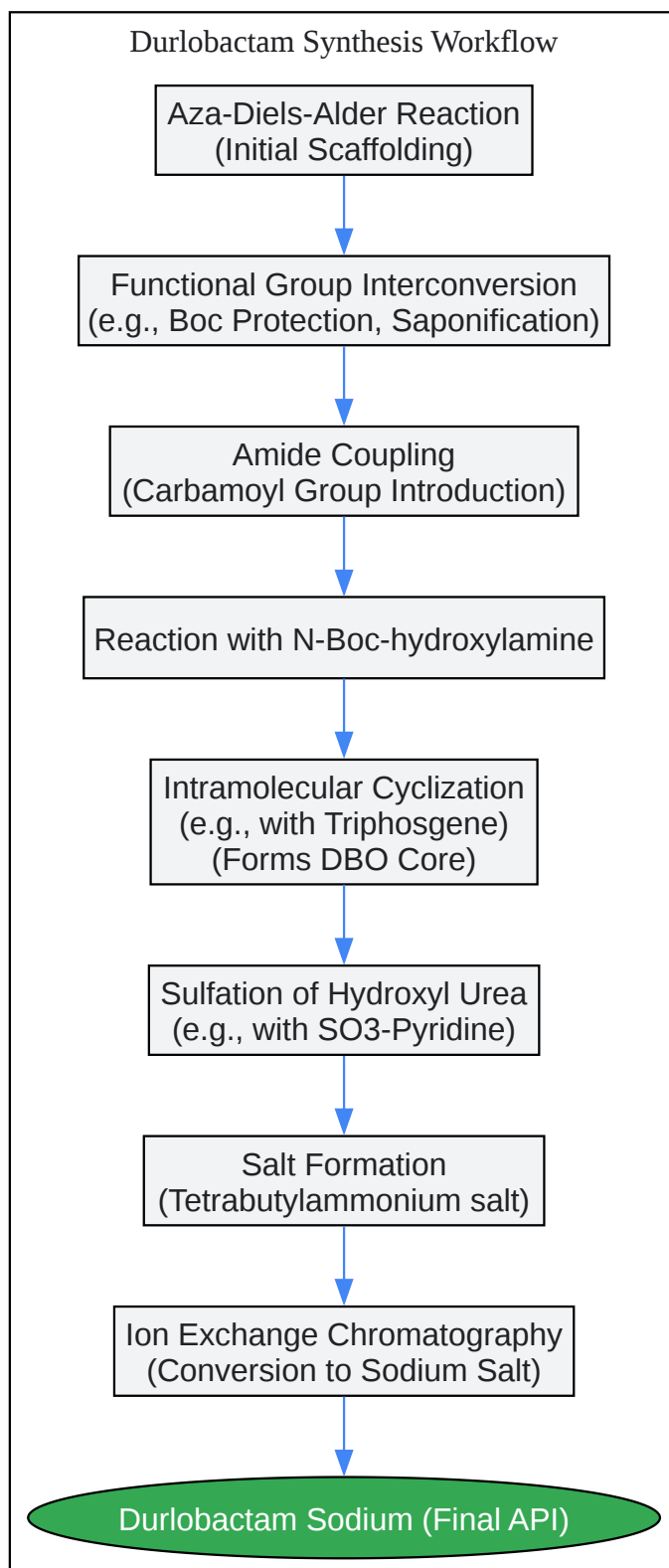
Acinetobacter.[3][4][5] The combination, sulbactam-durlobactam (SUL-DUR), received FDA approval in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of ABC.[6][8][9]

Synthesis of Durlobactam Sodium

The chemical synthesis of Durlobactam is a complex, multi-step process designed for precise control over its stereochemistry and functional groups.[5] The synthesis involves creating the core diazabicyclooctane structure, followed by the introduction of the necessary carbamoyl, methyl, and sulfate groups.[5]

A generalized synthetic pathway is as follows:

- An aza-Diels-Alder reaction is performed to construct the initial bicyclic framework.
- The resulting intermediate undergoes a series of protection and deprotection steps to modify the functional groups. This includes Boc protection of an amine and saponification of an ester.
- An amide coupling reaction, using ammonium acetate, is performed to introduce the carbamoyl group.
- A key step involves the reaction of an alkene intermediate with N-Boc-hydroxylamine.
- The diamine is cyclized using triphosgene to form the cyclic urea component of the DBO core.
- Finally, the hydroxyl urea intermediate is sulfated using a DMF:SO₃ or sulfur trioxide-pyridine complex.
- The molecule is then converted to its sodium salt form, often through ion-exchange chromatography, to improve purity and stability for pharmaceutical use.



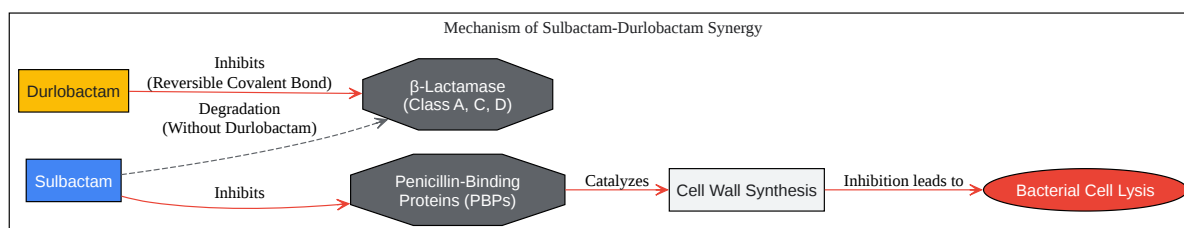
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A simplified workflow for the chemical synthesis of **Durlobactam Sodium**.

Mechanism of Action

Durlobactam is a non- β -lactam, diazabicyclooctane β -lactamase inhibitor.[6][8] Its primary mechanism involves the inactivation of serine β -lactamases, which are enzymes that hydrolyze and inactivate β -lactam antibiotics. Durlobactam forms a reversible, covalent bond with the serine nucleophile located in the active site of these enzymes.[8][10] This acylation reaction effectively traps the enzyme, preventing it from degrading its intended β -lactam partner, sulbactam. The bond is reversible due to recyclization by the sulfated amine group on Durlobactam.[8][10]

By inhibiting a broad spectrum of β -lactamases—including Ambler class A (e.g., KPC), class C (e.g., AmpC), and critically, class D (e.g., OXA enzymes common in *A. baumannii*)—Durlobactam shields sulbactam from hydrolysis.[3][6] This protection allows sulbactam to reach its primary targets, the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis, cell lysis, and bacterial death.[4][7]



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Durlobactam inhibits β -lactamases, protecting sulbactam from degradation.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Durlobactam

β -Lactamase Target	Ambler Class	IC ₅₀ (nM)
KPC-2	A	4[11]
AmpC	C	14[11]
OXA-24	D	190[11]

Table 2: In Vitro Activity of Sulbactam-Durlobactam against Global *Acinetobacter baumannii*-calcoaceticus complex (ABC) Isolates (2016-2021)

Organism	Antimicrobial Agent	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
ABC Isolates (n=5,032)	Sulbactam-Durlobactam	1[3]	2[3]
ABC Isolates	Sulbactam (alone)	N/A	64[4]

Note: Durlobactam was tested at a fixed concentration.

Table 3: Pharmacokinetic Parameters of Durlobactam in Healthy Adults

Parameter	Value
Elimination Half-Life (t _{1/2})	2.52 ± 0.77 h[6][8]
Clearance (CL)	9.96 ± 3.11 L/h[6]
Primary Route of Elimination	Renal (78% unchanged in urine)[6]
Epithelial Lining Fluid (ELF) Penetration Ratio (AUC _{ELF} / AUC _{unbound plasma})	~0.40[12]

Table 4: Efficacy Results from the Phase 3 ATTACK Trial (Sulbactam-Durlobactam vs. Colistin)

Outcome	Sulbactam-Durlobactam (n=63)	Colistin (n=62)	Treatment Difference (95% CI)
28-Day All-Cause Mortality (Primary Endpoint)	19.0% (12/63)[13][14][15]	32.3% (20/62)[13][14][15]	-13.2% (-30.0 to 3.5) [13][14]
Clinical Cure at Test of Cure	61.9%[13]	40.3%[13]	21.6% (2.9 to 40.3) [13]
Nephrotoxicity	13% (12/91)[14]	38% (32/85)[14]	Statistically significant (p<0.001)[14]

Both arms received imipenem-cilastatin as background therapy.[14]

Experimental Protocols

In Vitro Susceptibility Testing

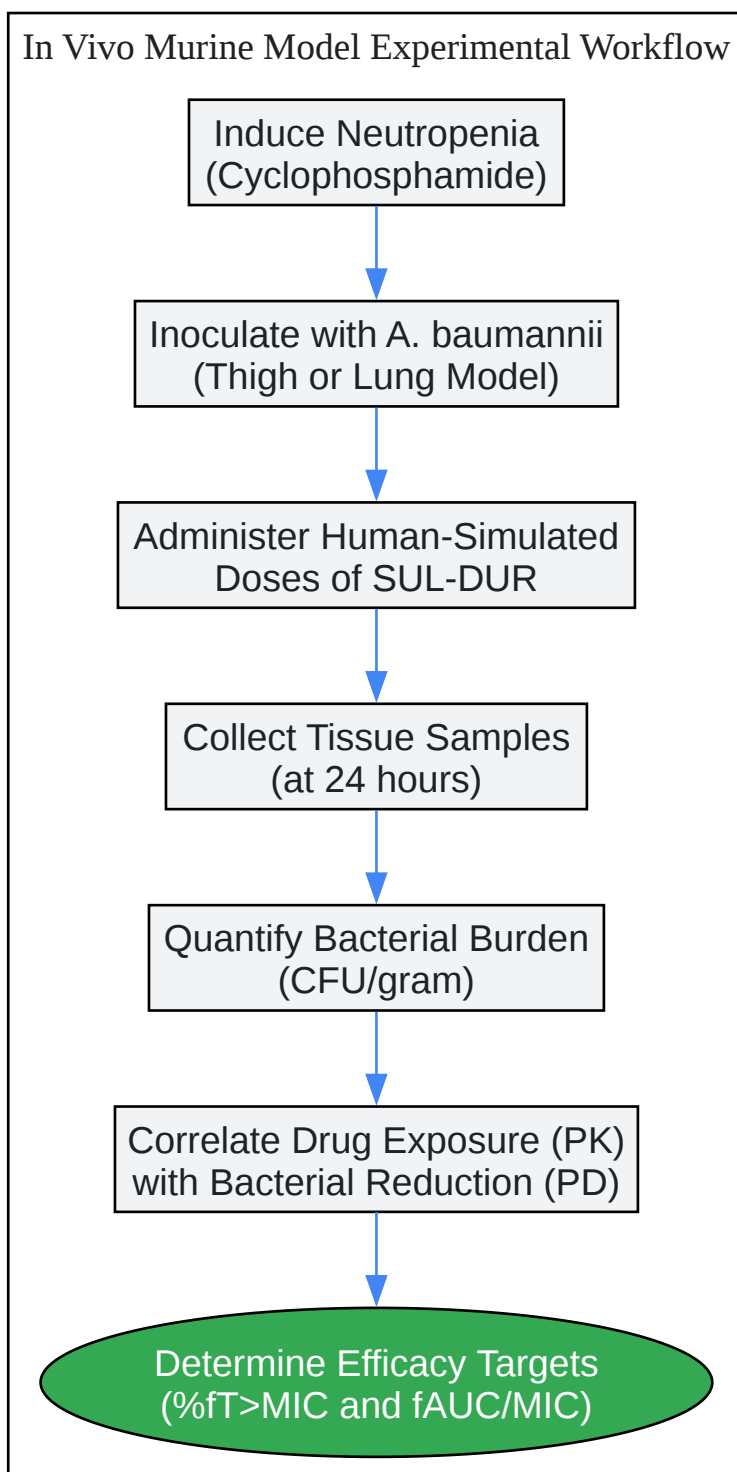
The in vitro activity of sulbactam-durlobactam is typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

- Method: Serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.
- Inhibitor Concentration: Durlobactam is added at a fixed concentration (e.g., 4 µg/mL).
- Inoculum: Bacterial isolates are grown to a standardized density (e.g., 5 x 10⁵ CFU/mL) and added to the wells.
- Incubation: Plates are incubated at 35°C for 16-20 hours.
- Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy Murine Models

Neutropenic murine thigh and lung infection models are used to establish the pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.[\[4\]](#)

- Model: Mice are rendered neutropenic by cyclophosphamide injections.
- Infection: Animals are inoculated in the thigh muscle or via intratracheal instillation with a clinical isolate of *A. baumannii*.
- Treatment: Human-simulated dosing regimens of sulbactam and durlobactam are administered.
- Analysis: Bacterial burden (\log_{10} CFU/g of tissue) is quantified at 24 hours post-treatment.
- PK/PD Target: The exposure magnitudes required to achieve a static effect or a 1- \log_{10} CFU reduction are determined. For sulbactam, the target is the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), while for durlobactam, it is the ratio of the 24-hour free drug area under the curve to the MIC (fAUC/MIC).[\[4\]](#)



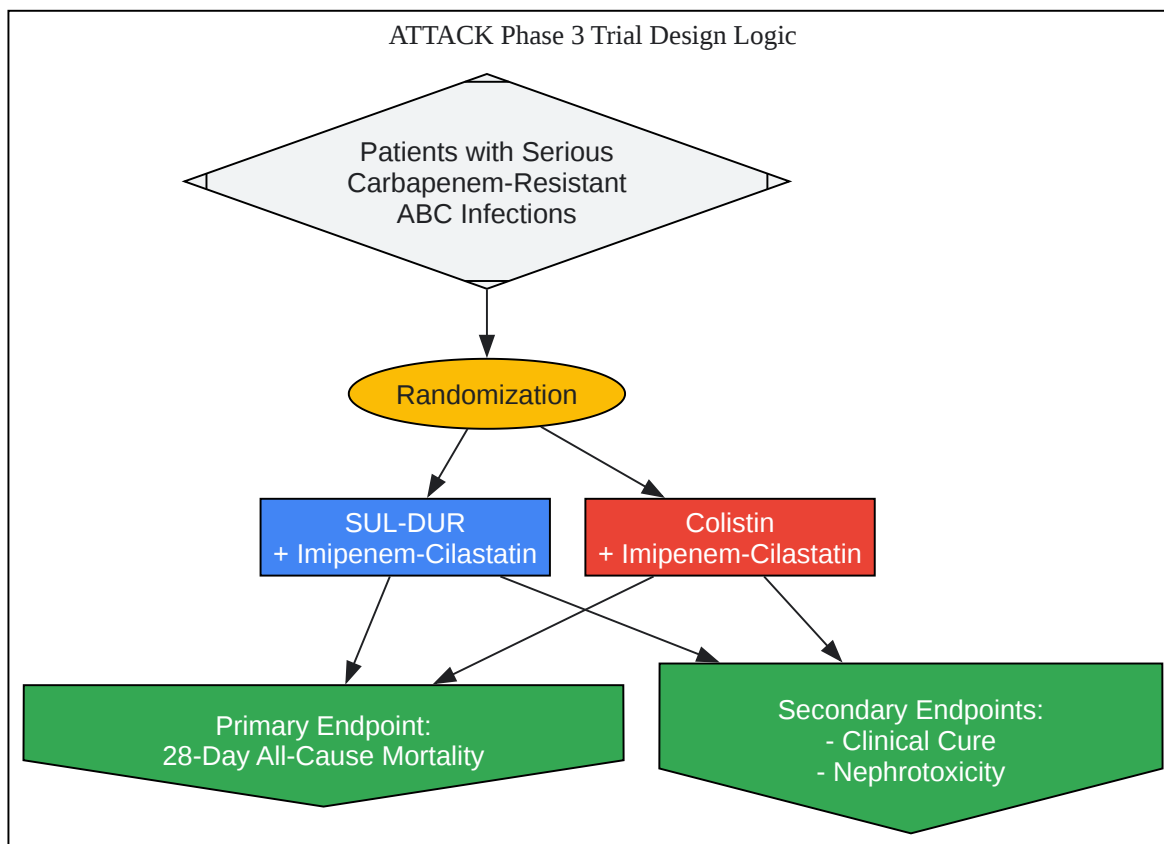
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Workflow for determining PK/PD targets using murine infection models.

Phase 3 Clinical Trial Protocol (ATTACK Trial)

The ATTACK trial (NCT03894046) was a multicenter, randomized, active-controlled, non-inferiority study.[\[14\]](#)

- Population: Adult patients with serious infections caused by carbapenem-resistant ABC, including HABP, VABP, and bacteremia.[\[14\]](#)[\[16\]](#)
- Intervention Arm: Sulbactam-durlobactam (1.0 g / 1.0 g) administered as a 3-hour intravenous infusion every 6 hours.[\[15\]](#)
- Control Arm: Colistin administered intravenously, with dosing based on local site practices.[\[14\]](#)
- Background Therapy: All patients in both arms received imipenem-cilastatin.[\[14\]](#)
- Duration: Treatment for 7 to 14 days.[\[15\]](#)
- Primary Endpoint: 28-day all-cause mortality in the carbapenem-resistant mITT (microbiologically modified intent-to-treat) population.[\[13\]](#)[\[14\]](#)
- Key Secondary Endpoints: Clinical cure at the test-of-cure visit and incidence of nephrotoxicity.[\[13\]](#)[\[14\]](#)



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Logical flow of the ATTACK Phase 3 clinical trial.

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